17alpha-Estradiol-2,4-D2
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Overview
Description
17alpha-Estradiol-2,4-D2 is a deuterated compound of 17alpha-Estradiol. It is an endogenous estrogen receptor ligand with high affinity for estrogen receptors ERα and ERβ . This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
The synthesis of 17alpha-Estradiol-2,4-D2 involves the incorporation of deuterium atoms into the 17alpha-Estradiol molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. Industrial production methods typically involve the use of high-purity deuterium sources and controlled reaction conditions to ensure the selective incorporation of deuterium atoms .
Chemical Reactions Analysis
17alpha-Estradiol-2,4-D2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .
Scientific Research Applications
17alpha-Estradiol-2,4-D2 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and analysis of estrogenic compounds.
Biology: The compound is employed in studies investigating the binding affinity and activity of estrogen receptors in various biological systems.
Medicine: Research on this compound includes its potential therapeutic effects in conditions such as hormone replacement therapy and its role in modulating inflammatory responses
Mechanism of Action
The mechanism of action of 17alpha-Estradiol-2,4-D2 involves its binding to estrogen receptors ERα and ERβ. This binding triggers a cascade of molecular events, including the activation of transcription factors and the modulation of gene expression. The compound’s effects are mediated through various signaling pathways, including the estrogen receptor signaling pathway and the NFκB pathway, which are involved in regulating inflammation and cellular responses .
Comparison with Similar Compounds
17alpha-Estradiol-2,4-D2 is unique due to its deuterium incorporation, which can enhance its stability and alter its metabolic profile compared to non-deuterated analogs. Similar compounds include:
17alpha-Estradiol: The non-deuterated form with similar estrogenic activity but different metabolic properties.
17beta-Estradiol: Another estrogenic compound with higher biological activity and different receptor binding affinities.
Estrone: A less potent estrogenic compound with distinct metabolic and biological effects
Properties
Molecular Formula |
C18H24O2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1/i3D,10D |
InChI Key |
VOXZDWNPVJITMN-BHOSFUFTSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)C(=C1O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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